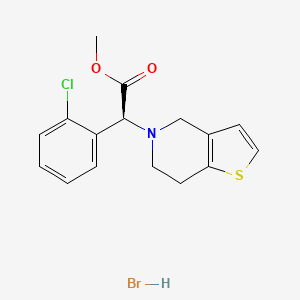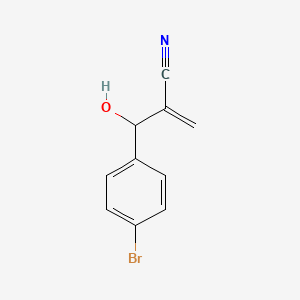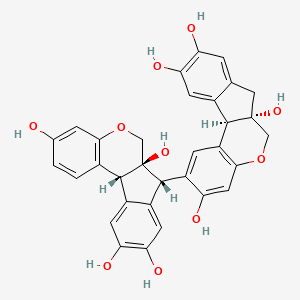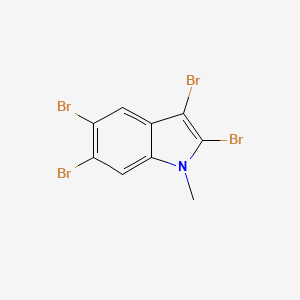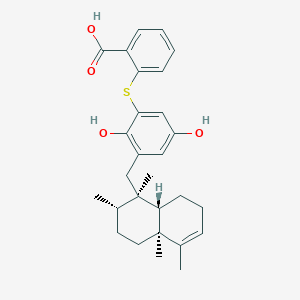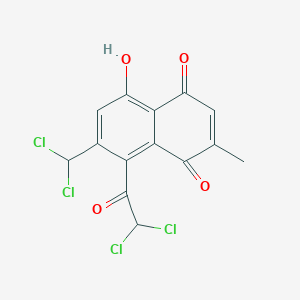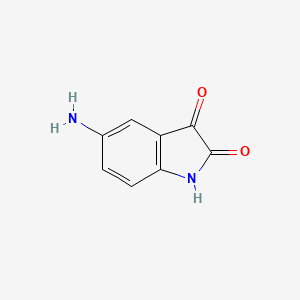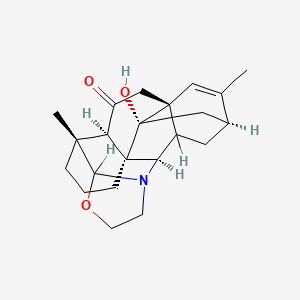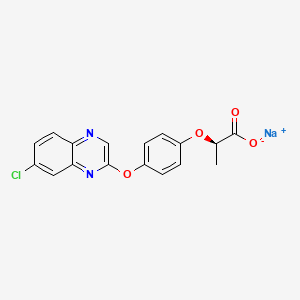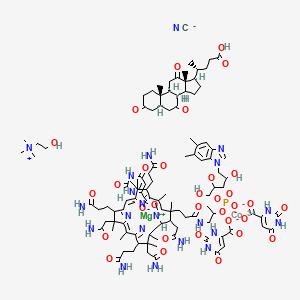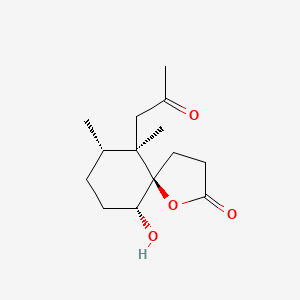
Pathylactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pathylactone A is a natural product found in Paralemnalia thyrsoides with data available.
Applications De Recherche Scientifique
Discovery and Structural Characterization
Pathylactone A was first identified in the soft coral Paralemnalia thyrsoides. It is a unique norsesquiterpene with a γ-spitolactone moiety. Its isolation and structural elucidation provided insights into the diversity of marine natural products and their complex structures (Jingyu. Su, Y. Zhong, & L. Zeng, 1993).
Synthesis Efforts
Synthetic approaches to recreate Pathylactone A have been explored to understand its structural complexity and potential applications. One study successfully synthesized Pathylactone A, demonstrating the feasibility of synthesizing complex marine natural products in the lab (F. Coelho & Gaspar Diaz, 2002). Additionally, the enantioselective synthesis of 1-epi-pathylactone A, a variant of Pathylactone A, was achieved, highlighting advances in asymmetric synthesis techniques (A. Chanu, I. Safir, R. Basak, A. Chiaroni, & S. Arseniyadis, 2007).
Biological Activity
Research has indicated that Pathylactone A exhibits biological activity. It was found to inhibit the protein expression of pro-inflammatory inducible nitric oxide synthase (iNOS) in a murine macrophage-like cell line. This suggests potential anti-inflammatory applications for Pathylactone A (Zhi‐Jun Zhang, Wu-Fu Chen, Bo-Rong Peng, Z. Wen, & P. Sung, 2018).
Propriétés
Nom du produit |
Pathylactone A |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(5R,6R,7S,10R)-10-hydroxy-6,7-dimethyl-6-(2-oxopropyl)-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H22O4/c1-9-4-5-11(16)14(7-6-12(17)18-14)13(9,3)8-10(2)15/h9,11,16H,4-8H2,1-3H3/t9-,11+,13+,14-/m0/s1 |
Clé InChI |
IAQWIMUGUMQBNL-FRJFDASCSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@]2([C@]1(C)CC(=O)C)CCC(=O)O2)O |
SMILES canonique |
CC1CCC(C2(C1(C)CC(=O)C)CCC(=O)O2)O |
Synonymes |
1-epi-pathylactone A pathylactone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



